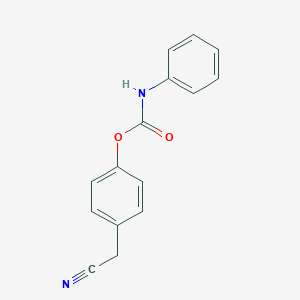

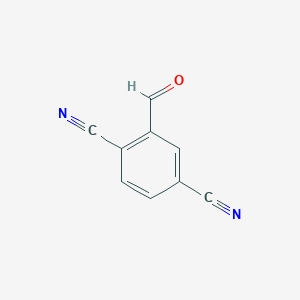

4-(Cyanomethyl)Phenyl N-Phenylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of carbamate derivatives often involves the reaction of phenols with isocyanates or chloroformates. For example, substituted phenyl N-(2-hydroxybenzyl)carbamates can be synthesized from 2-(aminomethyl)phenols and phenyl chloroformates, showing the versatility and reactivity of phenyl carbamate structures in forming complex molecules (Mindl et al., 2000).

Molecular Structure Analysis

The crystal structure of related compounds reveals intricate details about their molecular conformation. For instance, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives exhibit diverse structures stabilized by intramolecular hydrogen bonds, showcasing the structural diversity attainable with carbamate chemistry (Özer et al., 2009).

Chemical Reactions and Properties

Carbamates undergo various chemical reactions, including cyclization and decarboxylation, leading to the synthesis of cyclic carbamates and other complex structures. The photoredox decarboxylation reaction of N-cyano(α-bromo-α-phenyl)methylanilines, for example, demonstrates the reactivity of carbamate derivatives under solar irradiation, forming four-membered cyclic carbamates (Kaur & Singh, 2014).

Physical Properties Analysis

The physical properties of carbamate derivatives, including their crystal and molecular structures, are crucial for understanding their potential applications. The detailed analysis of molecular and crystal structures, such as that of (3R,6R)-3-methyl-6-isopropyl-2-(4-phenylbenzylidene)cyclohexanone, highlights the impact of conformation and hydrogen bonding on their stability and reactivity (Kutulya et al., 2008).

Chemical Properties Analysis

The chemical properties of 4-(Cyanomethyl)Phenyl N-Phenylcarbamate and its derivatives, such as reactivity, stability, and interaction with other molecules, are fundamental to their functionality. The study of the thermal decomposition of methylene-4,4'-di(ethylphenyl-carbamate), for instance, provides insight into the stability and reactivity of carbamate groups under heat, revealing potential pathways for the synthesis of isocyanates and other related compounds (Lewandowski & Milchert, 2005).

Scientific Research Applications

Protective Group in Synthesis

4-(Cyanomethyl)Phenyl N-Phenylcarbamate can be utilized as a protecting group for phenols, primary and secondary amines, and carbamates in chemical synthesis. This protective group is particularly useful due to its stability and ease of removal under specific conditions, especially in the presence of hydrogenolysis-sensitive groups like O- and N-benzyl groups (Benarab et al., 1993).

Chiral Recognition in Chromatography

Phenylcarbamates, including derivatives like 4-(Cyanomethyl)Phenyl N-Phenylcarbamate, demonstrate significant chiral recognition abilities. They are used as stationary phases in high-performance liquid chromatography (HPLC) for the optical resolution of racemic compounds. The effectiveness of these compounds in chiral recognition is influenced by the inductive effect of substituents at specific positions on the phenyl ring (Okamoto et al., 1986).

Synthesis of Carbamate Group in Pharmaceuticals

The carbamate group, which is a key structural motif in many approved drugs and pro-drugs, is increasingly used in medicinal chemistry and the agrochemical industry. Compounds like 4-(Cyanomethyl)Phenyl N-Phenylcarbamate can be used in the synthesis of these carbamates, offering efficient and diverse chemical methodologies (Vala et al., 2021).

Binding Studies with Human Serum Albumin

The binding characteristics of derivatives of compounds like 4-(Cyanomethyl)Phenyl N-Phenylcarbamate to human serum albumin (HSA) are of great interest. Such studies can aid in understanding the pharmacokinetic mechanisms of drugs, as well as in exploring interactions related to drug delivery and efficacy (Karthikeyan et al., 2016).

Aminolysis via Isocyanate Intermediate

Studies on the aminolysis of phenyl N-phenylcarbamate, a process involving compounds like 4-(Cyanomethyl)Phenyl N-Phenylcarbamate, have revealed insights into reaction mechanisms that could be crucial in organic synthesis and drug development. This research helps in understanding the reactivity of substituted phenyl N-phenylcarbamates in chemical reactions (Ilieva et al., 2013).

properties

IUPAC Name |

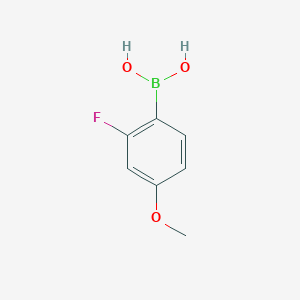

[4-(cyanomethyl)phenyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-11-10-12-6-8-14(9-7-12)19-15(18)17-13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZOYFZCTNZOGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379154 |

Source

|

| Record name | 4-(Cyanomethyl)Phenyl N-Phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671812 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(Cyanomethyl)Phenyl N-Phenylcarbamate | |

CAS RN |

175135-37-2 |

Source

|

| Record name | 4-(Cyanomethyl)Phenyl N-Phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dicyclopenta[CD,FG]pyrene](/img/structure/B62263.png)